5-(Piperidin-1-ylmethyl)thiazole
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Overview
Description
5-(Piperidin-1-ylmethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a piperidin-1-ylmethyl group. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules . The compound has a molecular formula of C9H14N2S and a molecular weight of 182.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-ylmethyl)thiazole typically involves the reaction of thiazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-ylmethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
5-(Piperidin-1-ylmethyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
5-(Piperidin-1-ylmethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-1-ylmethyl group enhances its solubility and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-2-4-11(5-3-1)7-9-6-10-8-12-9/h6,8H,1-5,7H2 |
InChI Key |
SLTCQNYUWGPGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CN=CS2 |
Origin of Product |
United States |
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